BenchChemオンラインストアへようこそ!

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Physicochemical profiling Salt-form selection Formulation compatibility

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic building block composed of a partially saturated 2,6-naphthyridine bicyclic core bearing a chlorine atom at the 5-position and formulated as the monohydrochloride salt. It presents a molecular weight of 205.08 g/mol (C₈H₁₀Cl₂N₂), a topological polar surface area of 24.9 Ų, and two hydrogen bond donor plus two hydrogen bond acceptor sites.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08
CAS No. 1454667-99-2
Cat. No. B2533077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride
CAS1454667-99-2
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08
Structural Identifiers
SMILESC1CNCC2=C1C(=NC=C2)Cl.Cl
InChIInChI=1S/C8H9ClN2.ClH/c9-8-7-2-3-10-5-6(7)1-4-11-8;/h1,4,10H,2-3,5H2;1H
InChIKeyOXODRHAIPNLKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS 1454667-99-2) – Procurement-Ready Building Block Profile


5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride is a heterocyclic building block composed of a partially saturated 2,6-naphthyridine bicyclic core bearing a chlorine atom at the 5-position and formulated as the monohydrochloride salt [1]. It presents a molecular weight of 205.08 g/mol (C₈H₁₀Cl₂N₂), a topological polar surface area of 24.9 Ų, and two hydrogen bond donor plus two hydrogen bond acceptor sites [1]. The compound is supplied at ≥95–98% purity by multiple specialist vendors for research and further manufacturing use only, with recommended storage sealed in dry conditions at 2–8 °C .

Why 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride Cannot Be Replaced by a Generic Naphthyridine Analog


Substituting this compound with a closely related naphthyridine building block imperils the synthetic route and the biological profile of the final target molecule for three concurrent reasons. First, the 2,6-naphthyridine regioisomer determines the spatial presentation of substituents to biological targets; kinase inhibitor programs exploiting the 2,6-scaffold achieve 10–100-fold selectivity over classical PKC isotypes, a gain that is not transferable to 1,5-, 1,6-, 1,7-, or 2,7-isomers [1]. Second, the 5-chloro substituent serves as the essential cross-coupling handle; the unsubstituted parent (CAS 1416352-01-6) lacks this synthetic vector entirely, while the 5-bromo analog exhibits markedly different reactivity in amination reactions—the chloro compound reacts at a much lower rate, enabling sequential, chemoselective functionalization that the bromo congener cannot replicate [2]. Third, the monohydrochloride salt form delivers a defined hydrogen bond donor count (HBD = 2) and solid-state stability profile distinct from the free base (HBD = 1, CAS 1029720-16-8) and the dihydrochloride variant (HBD = 3, CAS 449175-43-3), each of which affects solubility, hygroscopicity, and stoichiometric control in subsequent reactions [3].

Quantitative Differentiation Evidence for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride vs. Closest Analogs


Hydrogen Bond Donor Count: Monohydrochloride Salt (HBD = 2) vs. Free Base (HBD = 1) vs. Dihydrochloride (HBD = 3)

The monohydrochloride salt of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine presents a hydrogen bond donor count (HBD) of 2, computed by Cactvs 3.4.8.18 [1]. This places it midway between the free base (CAS 1029720-16-8, HBD = 1, MW = 168.62) and the dihydrochloride salt of the unsubstituted 1,2,3,4-tetrahydro-2,6-naphthyridine (CAS 449175-43-3, HBD = 3, MW = 207.10) [2]. The HBD count directly governs aqueous solubility, crystal packing, and the stoichiometric control of acid–base reactions in multi-step synthetic sequences.

Physicochemical profiling Salt-form selection Formulation compatibility

Synthetic Utility: 5-Chloro Cross-Coupling Handle vs. Unsubstituted Parent (No Halogen Handle)

The 5-chloro substituent on the 1,2,3,4-tetrahydro-2,6-naphthyridine core provides a site for palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, and Negishi cross-coupling reactions [1]. The unsubstituted parent compound, 1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride (CAS 1416352-01-6), lacks any halogen handle and therefore cannot undergo direct C–C or C–N bond formation at the 5-position without prior functionalization . In the factor XIa inhibitor patent series (US 9,394,276), substituted 1,2,3,4-tetrahydro-2,6-naphthyridines bearing aryl/heteroaryl groups at positions analogous to the 5-site are essential for biochemical potency, demonstrating that the chlorine-bearing intermediate is the critical diversification point [2].

Cross-coupling chemistry Medicinal chemistry building blocks Scaffold diversification

Reactivity Differentiation: 5-Chloro vs. 5-Bromo in Nucleophilic Amination

In a controlled study on the amination of halogenated naphthyridines, the 5-chloro-1,7-naphthyridine reacted with potassium amide in liquid ammonia at a much lower rate than its 5-bromo counterpart, yielding only 8-amino-5-chloro-1,7-naphthyridine in small yield, whereas the 5-bromo compound underwent both tele-amination (to 8-amino- and 2-amino-1,7-naphthyridine) and a Chichibabin reaction (to 8-amino-5-bromo-1,7-naphthyridine) [1]. ¹H-NMR evidence confirmed amide ion addition at position 8 for both halogenated substrates, with additional addition at position 2 observed exclusively for the 5-chloro compound [1]. Although this data originates from the 1,7-naphthyridine isomer, the electronic influence of the chloro vs. bromo substituent on the naphthyridine π-system is a class-level property applicable across naphthyridine regioisomers [2].

Chemoselectivity Heterocyclic reactivity Sequential functionalization

2,6-Naphthyridine Regioisomer Selectivity in Kinase Inhibition vs. Other Naphthyridine Isomers

The 2,6-naphthyridine scaffold confers a distinct kinase selectivity profile compared to other naphthyridine regioisomers. A series of ATP-competitive PKC inhibitors built on the 2,6-naphthyridine template achieved 10–100-fold selectivity for the novel PKC isotypes (δ, ε, η, θ, with particular potency for PKCε and PKCη) over classical PKC isotypes [1]. In a separate program, 2,6-naphthyridine-based FGFR4 inhibitors displayed nanomolar potency against Huh7 hepatocellular carcinoma cell lines with high selectivity over FGFR1–3, comparable to the reference standard fisogatinib [2]. The 1,2,3,4-tetrahydro-2,6-naphthyridine scaffold also served as the core for dual histamine H3 antagonist/serotonin reuptake transporter (SERT) inhibitors, a polypharmacology profile not reported for the corresponding 1,5-, 1,6-, 1,7-, or 2,7-tetrahydro-naphthyridine scaffolds [3].

Kinase selectivity Naphthyridine scaffold Structure–activity relationship

Storage and Stability Profile: Hydrochloride Salt (2–8 °C, Dry) vs. N-Protected Variants

Vendor technical datasheets consistently specify storage of 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride at 2–8 °C, sealed in dry conditions . The free base (CAS 1029720-16-8) is typically stored long-term in a cool, dry place without explicit refrigeration requirements, while the N-benzyl-protected derivative (2-benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine, CAS 1104027-46-4) requires storage under inert gas (nitrogen or argon) at 2–8 °C, adding operational complexity . The hydrochloride salt thus occupies a 'Goldilocks' stability window—more stable than the free base against oxidation and atmospheric moisture, yet less operationally demanding than the inert-atmosphere-requiring N-protected variants.

Compound handling Stability Long-term storage

Optimal Application Scenarios for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Programs Targeting PKC, FGFR4, or Dual H3/SERT

Research teams pursuing selective kinase inhibitors should procure this compound as the core 2,6-naphthyridine scaffold for library synthesis. The 2,6-regioisomer has demonstrated 10–100-fold selectivity for novel PKC isotypes over classical isotypes [1] and nanomolar FGFR4 potency with FGFR1–3 selectivity comparable to fisogatinib [2], while also enabling dual H3 antagonist/SERT inhibitor polypharmacology [3]. The 5-chloro handle permits parallel Suzuki or Buchwald–Hartwig diversification to explore SAR at the position critical for biochemical potency.

Sequential, Chemoselective Functionalization of Dihalogenated Naphthyridine Intermediates

For synthetic routes that install two different substituents on the naphthyridine core, the 5-chloro intermediate provides a kinetic selectivity advantage over the 5-bromo analog. As demonstrated in the naphthyridine literature, 5-chloro substitution yields a slower reaction rate and narrower product distribution in nucleophilic amination compared to 5-bromo [4]. This enables a sequential functionalization strategy: the more reactive halogen (e.g., bromo at a different position) is displaced first, followed by the 5-chloro group under forcing conditions or alternative catalytic systems.

Solid-Phase or Solution-Phase Parallel Library Synthesis Requiring Stoichiometric Control

The monohydrochloride salt form (HBD = 2) provides a defined stoichiometric entity for automated parallel synthesis platforms. Unlike the free base (HBD = 1), which may exhibit variable protonation states depending on solvent and pH, or the dihydrochloride variant (HBD = 3), which introduces additional acidic equivalents that can interfere with base-sensitive coupling reagents, the monohydrochloride ensures consistent acid–base stoichiometry across reaction wells [5]. Combined with the 5-chloro cross-coupling handle, this enables robust, reproducible library production.

Building Block Inventory for Factor XIa and KRAS Inhibitor Discovery Programs

Patented therapeutic programs targeting factor XIa (thromboembolic disorders) [6] and KRAS G12D/G12C mutant proteins (oncology) [7] explicitly claim substituted 1,2,3,4-tetrahydro-2,6-naphthyridine derivatives as the active pharmacophore. The 5-chloro building block serves as the key late-stage intermediate for introducing the aryl/heteroaryl substituents that engage the target protein's hydrophobic pocket. Procuring this specific intermediate ensures alignment with the patent-described synthetic routes and avoids the need to re-validate alternative halogenated or non-halogenated starting materials.

Quote Request

Request a Quote for 5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.